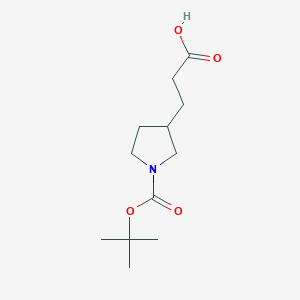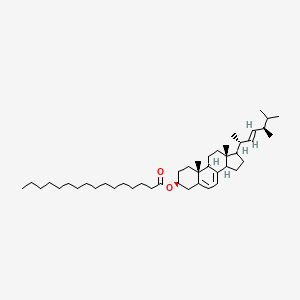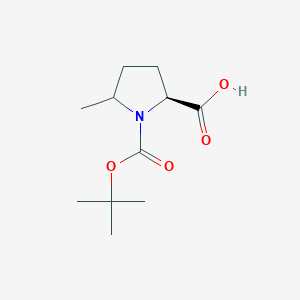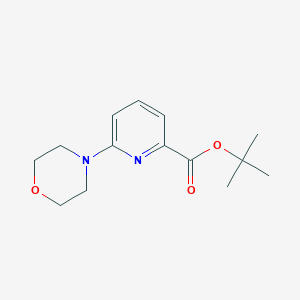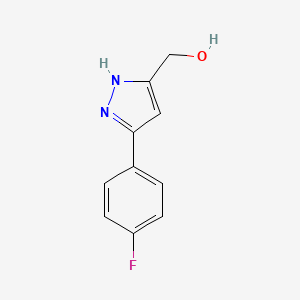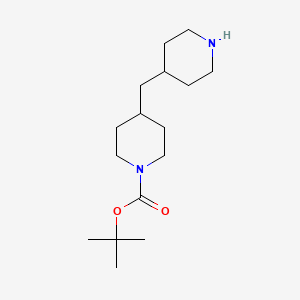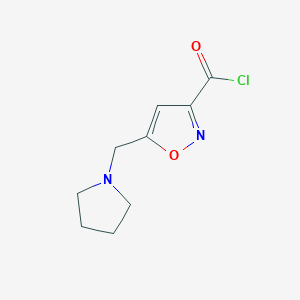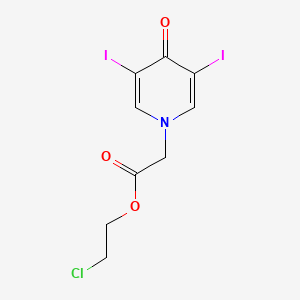![molecular formula C14H23ClN2O B1441336 Dihydrochlorure de 2-[1-(2-méthylbenzyl)-2-pipérazinyl]éthanol CAS No. 1233641-93-4](/img/structure/B1441336.png)
Dihydrochlorure de 2-[1-(2-méthylbenzyl)-2-pipérazinyl]éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2O.
Applications De Recherche Scientifique
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Méthodes De Préparation
The synthesis of 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylbenzyl chloride with piperazine to form 1-(2-methylbenzyl)piperazine. This intermediate is then reacted with ethylene oxide to produce 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzyl group is replaced by other functional groups.
Mécanisme D'action
The mechanism of action of 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the desired biological or therapeutic effects .
Comparaison Avec Des Composés Similaires
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride can be compared with other similar compounds, such as:
1-(2-Methylbenzyl)piperazine: This compound is an intermediate in the synthesis of 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride and shares similar structural features.
2-[1-(2-Chlorobenzyl)-2-piperazinyl]ethanol: This compound has a similar structure but with a chlorine atom instead of a methyl group on the benzyl ring.
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.
Propriétés
Numéro CAS |
1233641-93-4 |
|---|---|
Formule moléculaire |
C14H23ClN2O |
Poids moléculaire |
270.80 g/mol |
Nom IUPAC |
2-[1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-12-4-2-3-5-13(12)11-16-8-7-15-10-14(16)6-9-17;/h2-5,14-15,17H,6-11H2,1H3;1H |
Clé InChI |
JCVUIYBSJQEIHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCNCC2CCO.Cl.Cl |
SMILES canonique |
CC1=CC=CC=C1CN2CCNCC2CCO.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)
![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)


